1-(2-methoxyethyl)-3-methyl-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methoxyethyl)-3-methyl-1H-pyrazol-5-amine is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of a methoxyethyl group at position 1 and a methyl group at position 3 on the pyrazole ring. The compound’s unique structure imparts specific chemical and physical properties, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-methoxyethyl)-3-methyl-1H-pyrazol-5-amine typically involves the reaction of 3-methyl-1H-pyrazol-5-amine with 2-methoxyethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methoxyethyl)-3-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
1-(2-Methoxyethyl)-3-methyl-1H-pyrazol-5-amine has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-methoxyethyl)-3-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(2-Methoxyethyl)-3-methyl-1H-pyrazole: Similar structure but lacks the amine group.
3-Methyl-1H-pyrazol-5-amine: Similar structure but lacks the methoxyethyl group.
1-(2-Ethoxyethyl)-3-methyl-1H-pyrazol-5-amine: Similar structure but with an ethoxyethyl group instead of a methoxyethyl group.
Uniqueness: 1-(2-Methoxyethyl)-3-methyl-1H-pyrazol-5-amine is unique due to the presence of both the methoxyethyl and amine groups, which impart distinct chemical and physical properties
Biological Activity
1-(2-Methoxyethyl)-3-methyl-1H-pyrazol-5-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and other pharmacological properties.
This compound is a pyrazole derivative, a class known for diverse biological activities. The synthesis of this compound typically involves standard organic reactions such as substitution and condensation processes. The compound can be synthesized from hydrazine derivatives and various carbonyl compounds, allowing for modifications that enhance its biological activity .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The exact mechanism can vary based on the application but generally involves modulation of enzyme activity or receptor binding, which can lead to therapeutic effects .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
Table 1: Antimicrobial Activity of this compound
Bacterial Strain | MIC (µg/mL) | Comparison Drug |
---|---|---|
Staphylococcus aureus | 250 | Ampicillin |
Escherichia coli | 200 | Amoxicillin |
Bacillus subtilis | 300 | Norfloxacin |
Anti-inflammatory Activity
The compound has also been evaluated for anti-inflammatory properties. In vivo studies demonstrated that it could reduce inflammation in models such as carrageenan-induced edema in mice, with effects comparable to standard anti-inflammatory drugs like indomethacin .
Table 2: Anti-inflammatory Activity Comparison
Compound | Dose (mg/kg) | Edema Reduction (%) |
---|---|---|
This compound | 10 | 45 |
Indomethacin | 10 | 50 |
Case Studies
Several studies have highlighted the efficacy of pyrazole derivatives, including this compound:
- Antitubercular Activity : A study investigated the compound's effectiveness against Mycobacterium tuberculosis and found it to exhibit significant inhibitory action at low concentrations, suggesting potential as a lead compound in tuberculosis treatment .
- Pain Relief : In analgesic models, the compound showed a reduction in pain response comparable to traditional analgesics, indicating its potential utility in pain management therapies .
Structure-Activity Relationship (SAR)
The structure of this compound plays a crucial role in its biological activity. Variations in substituents on the pyrazole ring can significantly alter potency and selectivity against various biological targets. Research has shown that modifications at the R3 and R5 positions of the pyrazole ring can enhance antimicrobial and anti-inflammatory activities .
Properties
IUPAC Name |
2-(2-methoxyethyl)-5-methylpyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O/c1-6-5-7(8)10(9-6)3-4-11-2/h5H,3-4,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAPQMTXJIKIMDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N)CCOC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.